N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide
Description
N-(2-Nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide (CAS: 853329-63-2) is a synthetic organic compound with the molecular formula C₁₉H₁₅N₃O₆ and a molecular weight of 381.344 g/mol. Its structure comprises a 2-nitrophenyl group linked via a propanamide chain to a 5-phenylfuran-2-yl moiety (Fig. 1).
Properties
IUPAC Name |
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-16-8-4-5-9-17(16)21(23)24)13-11-15-10-12-18(25-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXQBPAGYXMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Nitration of Phenylamine: The starting material, phenylamine, undergoes nitration to form 2-nitrophenylamine.
Furan Ring Formation: The furan ring is synthesized separately, often starting from furfural, which undergoes a series of reactions to form 5-phenylfuran.
Amide Bond Formation: The final step involves coupling the 2-nitrophenylamine with the 5-phenylfuran derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and furan ring formation, and automated systems for amide bond coupling to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the phenylfuran moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide are compared below with analogous propanamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Comparative Insights:
Phenylfuran vs. biphenyl/indole (): The phenylfuran group may offer rigidity and planar geometry for stacking interactions, whereas indole or biphenyl groups could enhance hydrophobic interactions.
Physicochemical Properties :
- Tetrazole-containing derivatives () exhibit improved aqueous solubility due to the ionizable tetrazole ring (pKa ~4.9), contrasting with the nitro group’s contribution to lipophilicity in the target compound.
- Hydroxamic acid derivatives () demonstrate enhanced antioxidant capacity via radical scavenging, a property absent in the nitro-substituted target compound.
Acetylcholinesterase inhibition: Fluorinated biphenyl-indole derivatives () were prioritized for docking studies, indicating substituent-dependent enzyme interaction.
Research Findings and Hypotheses
- Antioxidant Activity : Hydroxamic acid derivatives (e.g., ) outperform nitro-substituted propanamides in DPPH and β-carotene assays due to radical-neutralizing N-hydroxy groups .
- Metabolic Stability : Tetrazole and triazole rings () are associated with prolonged half-lives in vivo compared to nitro groups, which may undergo reductive metabolism.
- Structural Rigidity : The phenylfuran moiety in the target compound may confer stability against enzymatic degradation, analogous to furan-containing drugs like ranitidine.
Biological Activity
N-(2-nitrophenyl)-3-(5-phenylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a nitrophenyl group and a phenylfuran moiety , which contribute to its unique chemical properties. The synthesis typically involves multiple steps:
- Nitration of Phenylamine : Produces 2-nitrophenylamine.
- Formation of the Furan Ring : Synthesized from furfural.
- Amide Bond Formation : Coupling the nitrophenylamine with the phenylfuran derivative using coupling reagents like EDCI and HOBt.
This compound exhibits its biological activity primarily through interactions with specific proteins or enzymes. The nitrophenyl group allows for hydrogen bonding and π-π interactions , while the phenylfuran moiety engages in hydrophobic interactions . These interactions can modulate the activity of target proteins, leading to various biological effects.
Therapeutic Potential
Research has indicated several potential therapeutic applications:
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations have shown that it may induce apoptosis in cancer cells, although further studies are required to confirm these effects.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit certain enzymes associated with cancer progression, suggesting its role as a potential anticancer agent.
- Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models, indicating its potential efficacy in cancer therapy.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| N-(2-nitrophenyl)-3-phenylpropanamide | Lacks furan ring | Limited anticancer activity |
| N-(2-aminophenyl)-3-(5-phenylfuran-2-yl)propanamide | Contains amino group instead of nitro | Enhanced anti-inflammatory effects |
Q & A
Q. Intermediate
- In vitro assays :
- Enzyme inhibition : Test against COX-2 or kinases using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungal strains) .
- In vivo models : Acute toxicity (rodent LD₅₀) and efficacy studies (e.g., carrageenan-induced inflammation) with dose ranges of 10–100 mg/kg .
- Target identification : Radiolabeled analogs (³H/¹⁴C) for binding assays or pull-down experiments .
What strategies are employed to resolve contradictions in reported biological activities across studies?
Q. Advanced
- Reproducibility checks : Validate assay conditions (pH, temperature, solvent controls). For example, conflicting antimicrobial data may arise from variations in bacterial strain susceptibility .
- Structural analogs comparison : Use SAR tables to identify critical functional groups. For instance, replacing the nitro group with methoxy reduces anti-inflammatory activity by ~40% .
- Meta-analysis : Pool data from multiple studies to assess statistical significance (e.g., using RevMan for Cochrane reviews) .
How can computational methods aid in understanding the interaction mechanisms of this compound?
Q. Advanced
- Molecular docking : Predict binding modes to targets like COX-2 (PDB ID 5KIR) with AutoDock Vina. The nitro group shows hydrogen bonding with Arg120 .
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess RMSD fluctuations (<2 Å indicates stable binding) .
- QSAR modeling : Develop predictive models using descriptors like logP and topological polar surface area (TPSA) to optimize bioavailability .
What approaches are used to study the compound's stability under various conditions?
Q. Advanced
- Stress testing : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λmax 280 nm) .
- Oxidative stability : Treat with H₂O₂ (3%) and analyze by LC-MS for oxidation byproducts (e.g., nitro → nitroso conversion) .
How do structural modifications influence the pharmacological profile of this compound?
Advanced
SAR Table : Key modifications and effects
| Modification | Biological Impact |
|---|---|
| Nitro → Methoxy (para) | ↓ Anti-inflammatory activity (IC₅₀: 12 → 35 μM) |
| Furan → Thiophene | ↑ Antimicrobial potency (MIC: 25 → 10 μg/mL) |
| Propanamide → Ethyl ester | ↓ Solubility (logP: 2.1 → 3.4) |
Optimization strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity or PEGylation to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
